molecular formula C7H6Cl2O2 B13951363 5-(Dichloroacetyl)cyclopent-2-en-1-one CAS No. 76430-32-5

5-(Dichloroacetyl)cyclopent-2-en-1-one

Katalognummer: B13951363
CAS-Nummer: 76430-32-5
Molekulargewicht: 193.02 g/mol
InChI-Schlüssel: NOLHYTTUDFHCCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenten-1-one, 5-(dichloroacetyl)- is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of cyclopentenone, featuring a dichloroacetyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- typically involves the reaction of cyclopentenone with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch or continuous flow reactors

    Purification: Distillation or recrystallization to achieve high purity

    Safety Measures: Proper handling of dichloroacetyl chloride due to its corrosive nature

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenten-1-one, 5-(dichloroacetyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Corresponding substituted derivatives

Wissenschaftliche Forschungsanwendungen

2-Cyclopenten-1-one, 5-(dichloroacetyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- involves its interaction with molecular targets such as enzymes and receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopenten-1-one: Lacks the dichloroacetyl group, making it less reactive in certain chemical reactions.

    5-Methyl-2-cyclopenten-1-one: Features a methyl group instead of a dichloroacetyl group, resulting in different chemical properties and reactivity.

    2-Cyclopenten-1-one, 3-(dichloroacetyl)-: Similar structure but with the dichloroacetyl group at a different position, leading to variations in reactivity and applications.

Uniqueness

2-Cyclopenten-1-one, 5-(dichloroacetyl)- is unique due to the presence of the dichloroacetyl group at the 5-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

76430-32-5

Molekularformel

C7H6Cl2O2

Molekulargewicht

193.02 g/mol

IUPAC-Name

5-(2,2-dichloroacetyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H6Cl2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h1,3-4,7H,2H2

InChI-Schlüssel

NOLHYTTUDFHCCY-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC(=O)C1C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.